2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
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Overview
Description
2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidine group and a chloroaniline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and chloroaniline groups. One common method involves the reaction of 2-aminothiazole with pyrrolidine under suitable conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenyl(pyrrolidin-1-yl)methanone: Similar structure but with a nitro group instead of a thiazole ring.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is unique due to the combination of its thiazole ring, pyrrolidine group, and chloroaniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14ClN3S |
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Molecular Weight |
279.79 g/mol |
IUPAC Name |
2-chloro-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C13H14ClN3S/c14-10-4-3-9(7-11(10)15)12-8-18-13(16-12)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,15H2 |
InChI Key |
QEKFBJUSMHPUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
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